2-Methoxyethyl (3-chlorophenyl)carbamate
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Overview
Description
2-Methoxyethyl 3-chlorophenylcarbamate is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3-chlorophenyl group, and the hydrogen atom of the amino group is replaced by a 2-methoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-methoxyethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of 2-methoxyethyl 3-chlorophenylcarbamate follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl 3-chlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenylcarbamates.
Scientific Research Applications
2-Methoxyethyl 3-chlorophenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 3-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme-mediated reactions and disruption of protein-protein interactions .
Comparison with Similar Compounds
- 2-Methoxyethyl 2-chlorophenylcarbamate
- 2-Methoxyethyl 4-chlorophenylcarbamate
- 2-Methoxyethyl 2,3-dichlorophenylcarbamate
- 2-Methoxyethyl 2,6-dichlorophenylcarbamate
Comparison: 2-Methoxyethyl 3-chlorophenylcarbamate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
25058-37-1 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-methoxyethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
FHSDRLPGTZZIQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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